molecular formula C7H13F2IO2 B14235921 3,3-Diethoxy-1,1-difluoro-1-iodopropane CAS No. 405116-44-1

3,3-Diethoxy-1,1-difluoro-1-iodopropane

Cat. No.: B14235921
CAS No.: 405116-44-1
M. Wt: 294.08 g/mol
InChI Key: HVYPKFGQMJKJKW-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1,1-difluoro-1-iodopropane is an organic compound with the molecular formula C7H13F2IO2 It is characterized by the presence of ethoxy, difluoro, and iodo functional groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1,1-difluoro-1-iodopropane typically involves the reaction of 3,3-Diethoxypropane with a fluorinating agent and an iodinating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-1,1-difluoro-1-iodopropane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The difluoro groups can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include partially or fully reduced derivatives.

Scientific Research Applications

3,3-Diethoxy-1,1-difluoro-1-iodopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1,1-difluoro-1-iodopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethoxy-1,1-difluoropropane: Lacks the iodine atom, leading to different reactivity and applications.

    3,3-Diethoxy-1-fluoro-1-iodopropane: Contains only one fluorine atom, affecting its chemical properties.

    3,3-Diethoxy-1,1-diiodopropane: Contains two iodine atoms, resulting in different reactivity patterns.

Uniqueness

3,3-Diethoxy-1,1-difluoro-1-iodopropane is unique due to the combination of ethoxy, difluoro, and iodo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

405116-44-1

Molecular Formula

C7H13F2IO2

Molecular Weight

294.08 g/mol

IUPAC Name

3,3-diethoxy-1,1-difluoro-1-iodopropane

InChI

InChI=1S/C7H13F2IO2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3

InChI Key

HVYPKFGQMJKJKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(F)(F)I)OCC

Origin of Product

United States

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